![molecular formula C6H2Cl2INO2 B2547527 2,6-Dichloro-4-iodopyridine-3-carboxylic acid CAS No. 343781-55-5](/img/structure/B2547527.png)
2,6-Dichloro-4-iodopyridine-3-carboxylic acid
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Overview
Description
2,6-Dichloro-4-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful for understanding the properties and reactivity of 2,6-dichloro-4-iodopyridine-3-carboxylic acid.
Synthesis Analysis
The synthesis of related bipyridine compounds involves hydrothermal conditions and the use of copper(II) acetate, as seen in the formation of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer . This suggests that similar conditions could potentially be used for the synthesis of 2,6-dichloro-4-iodopyridine-3-carboxylic acid, with appropriate adjustments for the presence of halogens and the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-diphenylpyridine-4-carboxylic acid, features intermolecular hydrogen bonding and pi-pi stacking interactions . These interactions are crucial for the stability and packing of the molecules in the solid state. For 2,6-dichloro-4-iodopyridine-3-carboxylic acid, similar hydrogen bonding could be expected due to the carboxylic acid group, while the presence of halogens may influence the stacking interactions and overall molecular conformation.
Chemical Reactions Analysis
The reactivity of bipyridine derivatives in coordination chemistry is well-documented, with the ability to form stable complexes with metals such as copper(I) . This indicates that 2,6-dichloro-4-iodopyridine-3-carboxylic acid could also participate in forming metal complexes, which could be of interest for applications like dye-sensitized solar cells or as ligands in catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical methods, such as DFT . These studies provide information on vibrational spectra, NMR chemical shifts, and electronic properties, which are essential for understanding the behavior of these molecules. For 2,6-dichloro-4-iodopyridine-3-carboxylic acid, similar analyses would be necessary to fully characterize its properties, including its potential non-linear optical behavior and chemical reactivity as indicated by MESP mapping .
Scientific Research Applications
Synthesis and Characterization
2,6-Dichloro-4-iodopyridine-3-carboxylic acid serves as a valuable building block in organic synthesis, especially in the creation of complex organic molecules. For instance, it has been utilized in regiochemical flexibility studies, demonstrating its capability for selective functionalization. The compound has shown potential in the synthesis of trihalopyridinecarboxylic acids and 6-iodopyridines through a series of reactions involving deprotonation, carboxylation, and iodination. These compounds are significant for pharmaceutical research, providing new avenues for the development of drugs and other therapeutic agents (Carla Bobbio & M. Schlosser, 2001).
Metal-Organic Frameworks (MOFs)
2,6-Dichloro-4-iodopyridine-3-carboxylic acid has been instrumental in the development of metal-organic frameworks (MOFs), which are critical in various applications including gas storage, separation, and catalysis. The acid's functional groups facilitate the coordination with metal ions, leading to the formation of structures with unique properties. For example, MOFs constructed from this acid and zinc ions demonstrate anisotropic, mixed-ligand open-framework compounds. These structures are notable for their high internal surface areas and potential for microporosity, making them suitable for applications in gas separation and storage (B. Ma, K. Mulfort, & J. Hupp, 2005).
Photocatalysis
The compound has shown promise in photocatalytic applications, particularly in the degradation of pollutants and the conversion of light to electricity. For instance, MOFs based on 2,6-Dichloro-4-iodopyridine-3-carboxylic acid have been studied for their photocatalytic properties, demonstrating effectiveness in dye decolorization under UV light. This application is particularly relevant for environmental remediation and the development of cleaner energy sources (Chongchen Wang, Huan-Ping Jing, & Peng Wang, 2014).
Supramolecular Chemistry
In supramolecular chemistry, 2,6-Dichloro-4-iodopyridine-3-carboxylic acid plays a crucial role in the formation of complex structures through non-covalent interactions. These structures are vital for understanding molecular recognition, which has implications for drug delivery systems and the design of functional materials. The compound's ability to form hydrogen bonds and halogen bonds has been utilized in crystal engineering, leading to the synthesis of complexes with diverse supramolecular synthons. Such studies contribute to our understanding of molecular assemblies and their potential applications in materials science (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-4-iodopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRQBQHKGJYKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-iodopyridine-3-carboxylic acid | |
CAS RN |
343781-55-5 |
Source
|
Record name | 2,6-dichloro-4-iodopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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